tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate
Description
tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protective group on the piperazine nitrogen and a 2-iodophenyl carbonyl substituent. Piperazine derivatives are widely utilized in medicinal chemistry and materials science due to their versatility in forming hydrogen bonds, chelating metals, and serving as intermediates in organic synthesis.
Properties
IUPAC Name |
tert-butyl 4-(2-iodobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVNIFHBJQNQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact with a wide range of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring.
Mode of Action
It is known that the polar nitrogen atoms in the piperazine ring enhance favorable interactions with macromolecules.
Biochemical Pathways
Compounds containing piperazine rings are known to serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones.
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties.
Biological Activity
Tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class of derivatives. Its unique structure, featuring a piperazine ring with a tert-butyl group and an iodine-substituted phenyl carbonyl moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H21IN2O3
- Molecular Weight : Approximately 392.24 g/mol
The compound's structure allows for diverse interactions with biological targets, which is crucial for its pharmacological efficacy.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Piperazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : Certain piperazine compounds are known to interact with neurotransmitter systems, potentially affecting mood and cognition.
- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Receptor Binding : The iodine atom may enhance lipophilicity, facilitating better receptor binding.
- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes involved in cancer progression and inflammation.
Antitumor Activity
A study investigated the effects of piperazine derivatives on various cancer cell lines. This compound was tested for its ability to inhibit cell growth in vitro. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.
Neuropharmacological Effects
Another research focused on the neuropharmacological properties of piperazine derivatives. The compound was evaluated for its effects on serotonin receptors, which are critical in mood regulation. Binding affinity assays showed that this compound had moderate affinity for the 5-HT2A receptor, indicating potential anxiolytic or antidepressant properties.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, a comparison with structurally related compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-(2-formylphenyl)piperazine-1-carboxylate | Structure | Contains a formyl group affecting reactivity |
| Tert-butyl 4-(trifluoromethylphenyl)piperazine-1-carboxylate | Structure | Trifluoromethyl group enhances lipophilicity |
| Tert-butyl 4-(chlorophenyl)piperazine-1-carboxylate | Structure | Chlorine substituent alters electronic properties |
This table illustrates how modifications to the piperazine structure can lead to distinct biological activities and chemical properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their functional group differences:
*Estimated based on similar compounds.
Key Observations :
Stability and Degradation
- Acid Sensitivity : Boc-protected piperazines, such as the target compound, are generally stable under basic conditions but hydrolyze in acidic media. For example, compounds 1a and 1b (tert-butyl 4-fluorophenyl derivatives) degrade in simulated gastric fluid due to Boc deprotection .
- Thermal Stability : The 4-methylphenyl analog () shows stability up to 333 K in HCl, critical for high-temperature corrosion inhibition .
Preparation Methods
Direct Acylation of Boc-Protected Piperazine
The most efficient route involves reacting tert-butyl piperazine-1-carboxylate (CAS: 57260-71-6) with 2-iodobenzoyl chloride under inert conditions.
Procedure
- Reaction Setup : In a flame-dried flask, dissolve tert-butyl piperazine-1-carboxylate (10.0 g, 48.1 mmol) in anhydrous tetrahydrofuran (THF, 150 mL). Add TEA (13.4 mL, 96.2 mmol) and cool to 0°C under nitrogen.
- Acyl Chloride Addition : Slowly add 2-iodobenzoyl chloride (12.7 g, 48.1 mmol) dropwise. Stir the mixture at 0°C for 1 hour, then warm to room temperature and continue stirring for 12 hours.
- Workup : Concentrate the reaction under reduced pressure. Resuspend the residue in dichloromethane (DCM, 200 mL) and wash with water (2 × 100 mL). Dry the organic layer over Na2SO4, filter, and evaporate to yield a crude solid.
- Purification : Recrystallize from ethanol/hexane (1:3) to obtain the title compound as a white solid (Yield: 82–87%).
Key Data
| Parameter | Value |
|---|---|
| Molecular Formula | C16H21IN2O3 |
| Molecular Weight | 416.27 g/mol |
| Melting Point | 128–131°C |
| 1H NMR (DMSO-d6) | δ 8.05 (d, 1H), 7.72–7.65 (m, 2H), 7.35 (t, 1H), 3.45–3.30 (m, 4H), 2.40–2.25 (m, 4H), 1.38 (s, 9H) |
| LC-MS (ESI+) | m/z 417.1 [M+H]+ |
Alternative Method: Carbodiimide-Mediated Coupling
For cases where acyl chloride is unavailable, 2-iodobenzoic acid can be activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).
Procedure
- Activation : Dissolve 2-iodobenzoic acid (10.0 g, 40.3 mmol) in DCM (150 mL). Add EDCl (9.3 g, 48.4 mmol), HOBt (6.5 g, 48.4 mmol), and N,N-dimethylaminopyridine (DMAP, 0.5 g). Stir at 0°C for 30 minutes.
- Coupling : Add tert-butyl piperazine-1-carboxylate (8.4 g, 40.3 mmol) and TEA (11.2 mL, 80.6 mmol). Stir at room temperature for 24 hours.
- Workup and Purification : Follow steps 3–4 as in Section 2.1 (Yield: 75–80%).
Critical Reaction Parameters
Solvent and Base Selection
Temperature and Stoichiometry
- Low-Temperature Control : Maintaining 0°C during acyl chloride addition prevents exothermic decomposition.
- Equimolar Ratios : A 1:1 ratio of Boc-piperazine to acyl chloride ensures monoacylation; excess acyl chloride risks diacylation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >97% purity (C18 column, acetonitrile/water gradient).
- Elemental Analysis : Calculated (%): C, 46.16; H, 5.08; N, 6.73. Found: C, 46.20; H, 5.12; N, 6.70.
Applications and Derivatives
This compound serves as a precursor for Suzuki–Miyaura cross-coupling reactions, enabling aryl-aryl bond formation at the iodine position. Subsequent Boc deprotection (e.g., with HCl/dioxane) yields primary amines for further functionalization.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyl 4-[(2-iodophenyl)carbonyl]piperazine-1-carboxylate, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves coupling a tert-butyl piperazine precursor with 2-iodobenzoyl chloride. Key parameters include:
- Temperature : Maintain 0–5°C during acylation to minimize side reactions (e.g., hydrolysis of the carbonyl group) .
- Solvent Choice : Use anhydrous dichloromethane or THF to enhance reagent solubility and reaction efficiency .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) are often employed to neutralize HCl byproducts and accelerate the reaction .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product ≥97% purity .
- Data Table : Common Synthesis Conditions
| Parameter | Optimal Range/Reagent | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial step) | Prevents decomposition |
| Solvent | Anhydrous DCM or THF | Enhances reactivity |
| Base | Triethylamine | Neutralizes HCl |
| Reaction Time | 12–24 hours | Completes acylation |
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., tert-butyl group at δ ~1.4 ppm, aromatic protons at δ 7.3–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₀IN₂O₃: 415.04 Da) .
- HPLC : Purity ≥97% is verified using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NOE signals or MS fragments) require:
- Cross-Validation : Compare NMR data with computational predictions (DFT or molecular modeling) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., torsional angles of the piperazine ring) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex NMR spectra .
Q. What strategies optimize the design of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functional Group Modification : Replace the 2-iodophenyl group with bromo/cyano analogs to assess electronic effects .
- Piperazine Ring Substitution : Introduce methyl or trifluoromethyl groups to evaluate steric/electronic impacts on bioactivity .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases) .
Q. How can solvent interference in HPLC analysis be mitigated when quantifying this compound?
- Methodological Answer :
- Column Conditioning : Pre-equilibrate with the mobile phase for ≥30 minutes to stabilize baseline noise .
- Gradient Elution : Use a water/acetonitrile gradient (5%→95% acetonitrile over 20 min) to separate solvent peaks from analyte signals .
- Blank Runs : Inject pure solvent to identify and subtract background interference .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
